molecular formula C20H20BrN5O3 B11253140 5-bromo-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)furan-2-carboxamide

5-bromo-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)furan-2-carboxamide

Cat. No.: B11253140
M. Wt: 458.3 g/mol
InChI Key: HMQNLKKDFCHXOF-UHFFFAOYSA-N
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Description

5-BROMO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a morpholine ring, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which is achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Group: The morpholine group is then introduced to the pyrimidine ring through nucleophilic substitution reactions.

    Bromination: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling with Furan-2-Carboxamide: The final step involves coupling the brominated pyrimidine derivative with furan-2-carboxamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

5-BROMO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL Derivatives: These compounds share the pyrimidine and morpholine moieties but differ in other substituents.

    Furan-2-Carboxamide Derivatives: Compounds with similar furan and carboxamide structures but different substituents.

Uniqueness

5-BROMO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is unique due to the combination of its bromine atom, morpholine ring, and furan ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20BrN5O3

Molecular Weight

458.3 g/mol

IUPAC Name

5-bromo-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H20BrN5O3/c1-13-12-18(26-8-10-28-11-9-26)25-20(22-13)24-15-4-2-14(3-5-15)23-19(27)16-6-7-17(21)29-16/h2-7,12H,8-11H2,1H3,(H,23,27)(H,22,24,25)

InChI Key

HMQNLKKDFCHXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)N4CCOCC4

Origin of Product

United States

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